![molecular formula C42H52N7O7P B15090461 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15090461.png)
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Ethyl-2’-deoxyguanosine (N2-ethyl-dG) is a modified nucleoside that results from the alkylation of the guanine base in DNA. This compound is of significant interest in the study of DNA damage and repair mechanisms, particularly those related to alkylation damage caused by carcinogens such as acetaldehyde .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N2-ethyl-2’-deoxyguanosine can be synthesized through the reaction of acetaldehyde with 2’-deoxyguanosine in deuterium oxide (D2O). The reaction typically occurs at 50°C, resulting in the formation of a mixture of N2-ethyl-2’-deoxyguanosine-d4 and N2-ethyl-2’-deoxyguanosine-d5. The stable N2-ethyl-2’-deoxyguanosine-d4 can be isolated by incubating the mixture in water at 60°C for 48 hours .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: N2-ethyl-2’-deoxyguanosine primarily undergoes alkylation reactions. It is formed by the addition of an ethyl group to the N2 position of guanine in DNA. This modification can lead to miscoding and mutagenicity .
Common Reagents and Conditions: The primary reagent involved in the formation of N2-ethyl-2’-deoxyguanosine is acetaldehyde. The reaction conditions typically involve the use of deuterium oxide (D2O) and elevated temperatures (50-60°C) to facilitate the alkylation process .
Major Products: The major product of the reaction between acetaldehyde and 2’-deoxyguanosine is N2-ethyl-2’-deoxyguanosine. In the presence of deuterium oxide, deuterated forms of the compound (N2-ethyl-2’-deoxyguanosine-d4 and N2-ethyl-2’-deoxyguanosine-d5) can also be produced .
Wissenschaftliche Forschungsanwendungen
N2-ethyl-2’-deoxyguanosine is widely used in scientific research to study DNA damage and repair mechanisms. It serves as a model compound for understanding the effects of alkylation damage on DNA and the subsequent biological responses. This compound is particularly useful in the study of carcinogenesis, as it mimics the DNA adducts formed by exposure to carcinogens such as acetaldehyde .
In addition to its role in studying DNA damage, N2-ethyl-2’-deoxyguanosine is used in structural studies to probe the steric requirements at the N2 position of guanine in various applications. It is also employed in the development of analytical methods for detecting DNA adducts and assessing the extent of DNA damage in biological samples .
Wirkmechanismus
N2-ethyl-2’-deoxyguanosine exerts its effects by blocking transcription by RNA polymerases. This compound forms an adduct with DNA, which strongly inhibits the activity of RNA polymerases, including mammalian RNA polymerase II, yeast RNA polymerase II, E. coli RNA polymerase, and T7 RNA polymerase. The presence of the N2-ethyl-2’-deoxyguanosine lesion in DNA reduces the incorporation of cytidine monophosphate (CMP) by approximately 1500-fold .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N2-methyl-2’-deoxyguanosine (N2-Me-dG)
- N2-benzyl-2’-deoxyguanosine (N2-Bn-dG)
- N2-isobutyl-2’-deoxyguanosine (N2-iBu-dG)
Uniqueness: N2-ethyl-2’-deoxyguanosine is unique in its ability to form stable adducts with DNA, which makes it a valuable tool for studying the effects of alkylation damage. Compared to other similar compounds, N2-ethyl-2’-deoxyguanosine has a distinct ethyl group that influences its interaction with DNA and RNA polymerases, leading to significant transcriptional blockage .
Eigenschaften
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N7O7P/c1-8-44-41-46-39-38(40(50)47-41)45-27-48(39)37-25-35(56-57(54-24-12-23-43)49(28(2)3)29(4)5)36(55-37)26-53-42(30-13-10-9-11-14-30,31-15-19-33(51-6)20-16-31)32-17-21-34(52-7)22-18-32/h9-11,13-22,27-29,35-37H,8,12,24-26H2,1-7H3,(H2,44,46,47,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFUQAJFTZKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N7O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

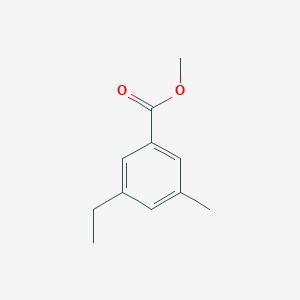

![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
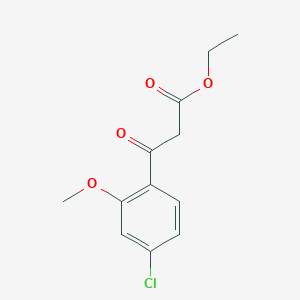

![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]propylamino]ethyl ester](/img/structure/B15090424.png)
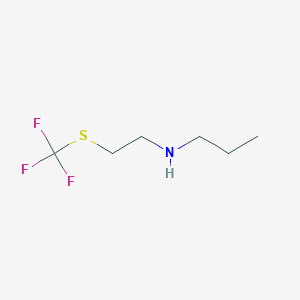
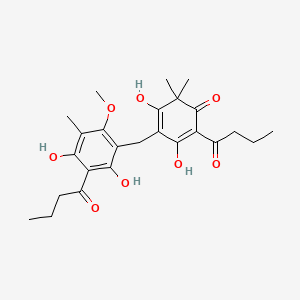
amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B15090436.png)
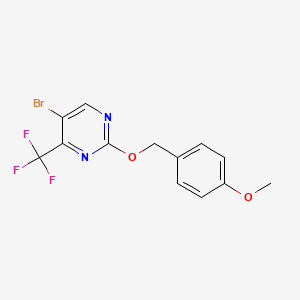
![[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B15090456.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide](/img/structure/B15090457.png)
![3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B15090458.png)
